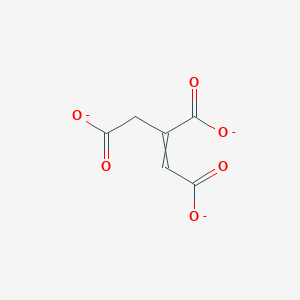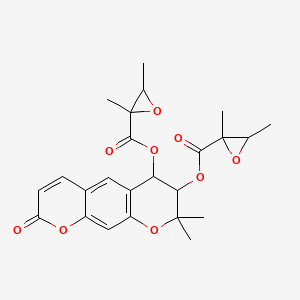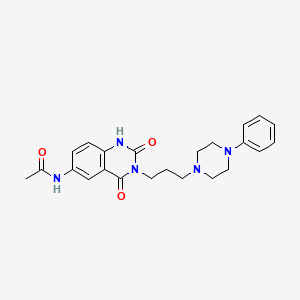![molecular formula C26H27N5O3 B1230277 3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one](/img/structure/B1230277.png)
3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one is a member of pyridines and a member of piperazines.
Scientific Research Applications
Antiviral Activity
3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one and its derivatives demonstrate significant antiviral activities. Studies have found these compounds to be effective against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), both in vitro and in vivo (Pandey et al., 2008).
Antihypertensive Properties
Compounds structurally related to 3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one have been explored for their potential antihypertensive effects. Some derivatives have shown strong hypotensive effects in models of hypertension, indicating their usefulness in developing new antihypertensive medications (Takai et al., 1986).
Antimicrobial Activity
Derivatives of this compound have been studied for their antimicrobial properties. Research indicates effectiveness against various bacteria and fungi, suggesting potential use in treating bacterial and fungal infections (Patel et al., 2012).
Pharmacological Characterization
Studies have also focused on the pharmacological characterization of quinazoline-based compounds. These compounds have shown potent inhibition of specific receptors, indicating potential therapeutic applications in areas like prostate hyperplasia and hypertension (Chueh et al., 2002).
Corrosion Inhibition
Remarkably, derivatives of this compound have been investigated as corrosion inhibitors. Studies show that certain piperazine-substituted quinazolin-4(3H)-one derivatives are effective in preventing corrosion in metals, opening new avenues in the field of materials science (Chen et al., 2021).
properties
Product Name |
3-(4-ethylphenyl)-4-hydroxy-4-[oxo-[4-(2-pyridinyl)-1-piperazinyl]methyl]-1H-quinazolin-2-one |
|---|---|
Molecular Formula |
C26H27N5O3 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-4-hydroxy-4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-quinazolin-2-one |
InChI |
InChI=1S/C26H27N5O3/c1-2-19-10-12-20(13-11-19)31-25(33)28-22-8-4-3-7-21(22)26(31,34)24(32)30-17-15-29(16-18-30)23-9-5-6-14-27-23/h3-14,34H,2,15-18H2,1H3,(H,28,33) |
InChI Key |
BTIZKDZMKAHNNN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3C2(C(=O)N4CCN(CC4)C5=CC=CC=N5)O |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3C2(C(=O)N4CCN(CC4)C5=CC=CC=N5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)
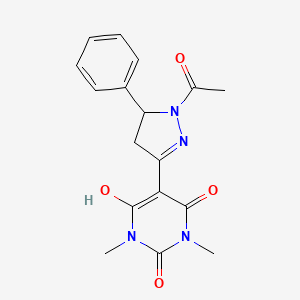
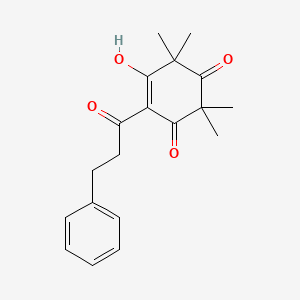
![N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1230201.png)
![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)
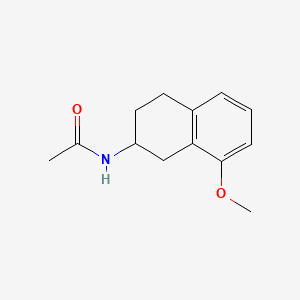

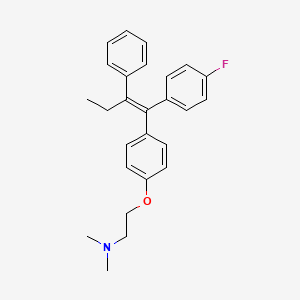
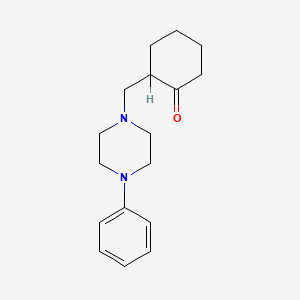
![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230215.png)
